4-[(1R)-1-Aminoethyl]phenylboronic acid hydrochloride
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Overview
Description
“4-[(1R)-1-Aminoethyl]phenylboronic acid hydrochloride” is a chemical compound with the CAS Number 2377587-63-6 . It has a linear formula of C8H13BClNO2 .
Molecular Structure Analysis
The InChI code for “4-[(1R)-1-Aminoethyl]phenylboronic acid hydrochloride” is 1S/C8H12BNO2.ClH/c1-6(10)7-2-4-8(5-3-7)9(11)12;/h2-6,11-12H,10H2,1H3;1H/t6-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 201.46 . The compound should be stored in a refrigerated and dark place .Scientific Research Applications
- They can be incorporated into fluorescent sensors for detecting molecules like catechol and its derivatives .
- By interacting with diols, they can modify the electrostatic or lipophilic properties of these compounds, enhancing their permeation through model membranes .
- Their interactions with cis-diols offer potential applications in therapeutics , especially in drug design and delivery .
Sensing and Detection
Protein Manipulation and Labeling
Drug Delivery and Permeation Enhancement
Carbohydrate Chemistry and Glycobiology
Therapeutics and Drug Development
Polymer-Based Applications
Safety and Hazards
properties
IUPAC Name |
[4-[(1R)-1-aminoethyl]phenyl]boronic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2.ClH/c1-6(10)7-2-4-8(5-3-7)9(11)12;/h2-6,11-12H,10H2,1H3;1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKSBPLFNKOJLB-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)[C@@H](C)N)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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